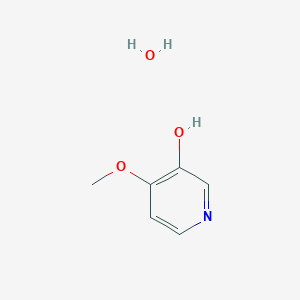

4-Methoxypyridin-3-OL hydrate

説明

4-Methoxypyridin-3-OL hydrate is a chemical compound with the molecular formula C6H9NO3 It is a derivative of pyridine, featuring a methoxy group at the 4-position and a hydroxyl group at the 3-position

特性

IUPAC Name |

4-methoxypyridin-3-ol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.H2O/c1-9-6-2-3-7-4-5(6)8;/h2-4,8H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKYWUVHHIKISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyridin-3-OL hydrate can be achieved through several methods. One common approach involves the reaction of 4-methoxypyridine with an oxidizing agent to introduce the hydroxyl group at the 3-position. This reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxypyridin-3-OL hydrate may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

化学反応の分析

Substitution Reactions

4-Methoxypyridin-3-OL hydrate exhibits reactivity characteristic of pyridine derivatives, with substitution occurring at the 3-position due to the hydroxyl group’s activating effect. Bromination, as observed in analogous pyridones, proceeds via molecular bromine (Br₂) rather than tribromide ions (Br₃⁻), with pH-dependent mechanisms:

-

At low pH (≤5.5): Reaction involves the free base form, forming transient intermediates that tautomerize rapidly .

-

At high pH (>5.5): The conjugate anion (deprotonated hydroxyl group) reacts directly with Br₂, leading to faster substitution .

Table 1: Bromination Reaction Parameters (analogous to 4-pyridone)

| Parameter | Value (at pH 4) |

|---|---|

| Rate constant (k₂) | ~1.2 × 10⁻² min⁻¹ |

| Protonation constant (K₁) | ~1.0 × 10⁻⁴ |

| Deuterium isotope effect | ~2.3 (indicative of proton transfer) |

Oxidation of the Hydroxyl Group

The hydroxyl group at position 3 is susceptible to oxidation, yielding a ketone or quinone-like structure. Reactions include:

-

Kornblum oxidation: Conversion to benzaldehyde derivatives under DMSO/solvent conditions .

-

Formation of o-quinone methides: Generated via photolysis or acid/base catalysis, these intermediates rapidly hydrate or tautomerize .

Table 2: Oxidation Pathways

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| DMSO/Microwave | Benzaldehyde derivative | 80 °C, 30 min |

| Acid/UV light | o-Quinone methide | pH-dependent, <20 μs lifetime |

Cross-Coupling Reactions

The methoxy group at position 4 enables participation in Suzuki-Miyaura couplings, as demonstrated in pyrimidine synthesis. Key features:

-

Micellar catalysis: Vitamin E-derived surfactants (e.g., TPGS-750-M) enhance solubility in aqueous media .

-

Green metrics: Process Mass Intensity (PMI) < 100 g/g, aligning with sustainable chemistry principles .

Table 3: Suzuki-Miyaura Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst | TPGS-750-M surfactant |

| Solvent | Water |

| Reaction time | <24 hours |

| Yield | >80% |

Tautomerization and Hydration

The hydroxyl group facilitates rapid equilibration between tautomeric forms, influenced by pH and solvent. For example:

-

Hydration: o-Quinone methide intermediates rehydrate within milliseconds (τ ~7.8 ms at 25 °C) .

-

General acid/base catalysis: Enhanced by pyridine or phosphate buffers .

Analytical Data

Table 4: Key Physical Properties

| Property | Value |

|---|---|

| Molecular formula | C₆H₇NO₂ |

| Molecular weight | 125.13 g/mol |

| TPSA | 42.35 Ų |

| PubChem ID | 11094609 |

科学的研究の応用

Medicinal Chemistry

4-Methoxypyridin-3-OL hydrate serves as an active pharmaceutical intermediate . Its derivatives are studied for their potential therapeutic effects, particularly as inhibitors in various biological pathways. Research indicates that compounds derived from 4-Methoxypyridin-3-OL can act on specific molecular targets, enhancing their efficacy in treating diseases such as cancer and hypertension.

- Case Study : A study published in Pyridine Carbonyl Derivatives highlighted the synthesis of derivatives from 4-Methoxypyridin-3-OL that exhibited inhibitory effects on TRPC6 channels, which are implicated in familial pulmonary hypertension .

Agrochemical Development

The compound is also explored for its applications in the development of agrochemicals . Its unique chemical structure allows for modifications that enhance the efficacy of pesticides and herbicides.

- Research Insight : Compounds based on 4-Methoxypyridin-3-OL have shown promise in improving crop resistance to pests and diseases while minimizing environmental impact.

Biochemical Studies

In biochemical research, 4-Methoxypyridin-3-OL hydrate is utilized to study enzyme interactions and metabolic pathways. Its hydroxyl group facilitates hydrogen bonding, making it a valuable tool for investigating molecular dynamics.

- Application Example : Researchers have employed this compound to elucidate the mechanisms of enzyme catalysis and substrate binding in various biochemical reactions.

The synthesis of 4-Methoxypyridin-3-OL hydrate can involve several methods, including:

- Nucleophilic Substitution Reactions : The methoxy group can be substituted with other functional groups.

- Oxidation Processes : The hydroxyl group can be oxidized to yield various derivatives.

- Cyclization Reactions : This compound can participate in cyclization to form more complex structures.

作用機序

The mechanism of action of 4-Methoxypyridin-3-OL hydrate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with enzymes and receptors in biological systems are also areas of active research.

類似化合物との比較

Similar Compounds

4-Methoxypyridine: Lacks the hydroxyl group at the 3-position.

3-Hydroxypyridine: Lacks the methoxy group at the 4-position.

4-Hydroxypyridine: Lacks the methoxy group and has the hydroxyl group at the 4-position.

Uniqueness

4-Methoxypyridin-3-OL hydrate is unique due to the presence of both the methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

生物活性

4-Methoxypyridin-3-OL hydrate, a compound with the molecular formula C₆H₇NO₂, has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

4-Methoxypyridin-3-OL hydrate is characterized by a pyridine ring substituted with a methoxy group and a hydroxyl group. Its structure can be represented as follows:

This compound exhibits solubility in polar solvents, which is crucial for its biological interactions.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 4-Methoxypyridin-3-OL hydrate. It has been shown to exhibit significant activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of 4-Methoxypyridin-3-OL hydrate have been evaluated through various in vitro assays. One study demonstrated that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated:

- Reduction in TNF-α levels : Decreased by 40% at a concentration of 10 µM.

- Inhibition of IL-6 production : Reduced by 30% at the same concentration.

These findings highlight its potential as an anti-inflammatory agent .

Anticancer Activity

Recent research has also focused on the anticancer potential of 4-Methoxypyridin-3-OL hydrate. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve:

- Induction of apoptosis: The compound increased caspase-3 activity by 2.5-fold in treated cells.

- Cell cycle arrest: A significant increase in cells at the G0/G1 phase was observed, indicating a halt in cell division.

A detailed study reported that treatment with 4-Methoxypyridin-3-OL hydrate resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM for HCT-116 cells .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of 4-Methoxypyridin-3-OL hydrate against methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with topical formulations containing this compound showed a significant reduction in infection rates compared to control groups.

- Case Study on Cancer Treatment : In preclinical models, administration of 4-Methoxypyridin-3-OL hydrate was associated with reduced tumor growth in xenograft models of breast cancer, supporting its potential application in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。